Cas no 2059941-19-2 (1-{3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-ylmethyl}-3,3-dimethylcyclohexan-1-ol)

1-{3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-ylmethyl}-3,3-dimethylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- Cyclohexanol, 1-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethyl-
- 1-{3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-ylmethyl}-3,3-dimethylcyclohexan-1-ol
-
- MDL: MFCD30498373
- インチ: 1S/C13H20F2N2O2/c1-11(2)5-4-6-13(18,8-11)7-9-16-10(17-19-9)12(3,14)15/h18H,4-8H2,1-3H3
- InChIKey: WCKLQMVSRSDWGP-UHFFFAOYSA-N
- ほほえんだ: C1(CC2ON=C(C(F)(F)C)N=2)(O)CCCC(C)(C)C1
1-{3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-ylmethyl}-3,3-dimethylcyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-336495-0.25g |
1-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol |
2059941-19-2 | 0.25g |
$1235.0 | 2023-09-03 | ||
Enamine | EN300-336495-2.5g |
1-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol |
2059941-19-2 | 2.5g |
$2631.0 | 2023-09-03 | ||
Enamine | EN300-336495-10.0g |
1-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol |
2059941-19-2 | 10.0g |
$5774.0 | 2023-02-23 | ||
Enamine | EN300-336495-1g |
1-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol |
2059941-19-2 | 1g |
$1343.0 | 2023-09-03 | ||
Enamine | EN300-336495-10g |
1-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol |
2059941-19-2 | 10g |
$5774.0 | 2023-09-03 | ||
Enamine | EN300-336495-0.5g |
1-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol |
2059941-19-2 | 0.5g |
$1289.0 | 2023-09-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01028268-1g |
1-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol |
2059941-19-2 | 95% | 1g |
¥6657.0 | 2023-03-11 | |
Enamine | EN300-336495-5.0g |
1-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol |
2059941-19-2 | 5.0g |
$3894.0 | 2023-02-23 | ||
Enamine | EN300-336495-1.0g |
1-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol |
2059941-19-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-336495-0.1g |
1-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol |
2059941-19-2 | 0.1g |
$1183.0 | 2023-09-03 |
1-{3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-ylmethyl}-3,3-dimethylcyclohexan-1-ol 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
1-{3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-ylmethyl}-3,3-dimethylcyclohexan-1-olに関する追加情報
Introduction to 1-{3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-ylmethyl}-3,3-dimethylcyclohexan-1-ol (CAS No. 2059941-19-2)
1-{3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-ylmethyl}-3,3-dimethylcyclohexan-1-ol (CAS No. 2059941-19-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of cyclohexanol derivatives and is characterized by the presence of a difluoroethyl group and an oxadiazol ring, which contribute to its distinct chemical and biological properties.
The molecular structure of 1-{3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-ylmethyl}-3,3-dimethylcyclohexan-1-ol (CAS No. 2059941-19-2) is particularly noteworthy for its potential in drug discovery and development. The difluoroethyl moiety is known for its ability to enhance metabolic stability and improve pharmacokinetic properties, making it an attractive feature for drug candidates. Additionally, the oxadiazol ring is a versatile functional group that can participate in various biological interactions, including enzyme inhibition and receptor modulation.
Recent studies have explored the biological activities of 1-{3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-ylmethyl}-3,3-dimethylcyclohexan-1-ol (CAS No. 2059941-19-2) in several therapeutic areas. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 1-{3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-ylmethyl}-3,3-dimethylcyclohexan-1-ol may have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 1-{3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-ylmethyl}-3,3-dimethylcyclohexan-1-ol (CAS No. 2059941-19-2) has also shown promise in neurodegenerative disorders. Preclinical studies have indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation. These findings are particularly relevant given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic profile of 1-{3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-ylmethyl}-3,3-dimethylcyclohexan-1-ol (CAS No. 2059941-19-2) has been extensively studied to evaluate its suitability as a drug candidate. In animal models, this compound has demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a therapeutic agent. Furthermore, preliminary toxicology studies have shown that this compound is well-tolerated at therapeutic doses with no significant adverse effects.
In addition to its therapeutic applications, 1-{3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-ylmethyl}-3,3-dimethylcyclohexan-1-ol (CAS No. 2059941-19-2) has also been investigated for its potential use in chemical synthesis and material science. The unique combination of the difluoroethyl group and the oxadiazol ring makes it a valuable building block for the synthesis of more complex molecules with diverse functionalities. This versatility has led to its use in the development of new materials with enhanced properties such as improved thermal stability and mechanical strength.
The synthesis of 1-{3-(1,1-difluoroethyl)-oxadiazol-5-y lmeth yl}-< strong >dimeth ylc yclohe xan -< strong >o l (C A S N o . 205994 - - - - - - - - - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ----- ----- ----- ----- ----- ----- ----- ----- ----- ----- ----- ----- ----- ----- ----- ------ ------ ------ ------ ------ ------ ------ ------ ------ ------ ------ ------ ------ ------ ------ ------ ------- ------- ------- ------- ------- ------- ------- ------- ------- ------- ------- ------- ------- ------- ------- -------- -------- -------- -------- -------- -------- -------- -------- -------- -------- --------- --------- --------- --------- --------- --------- --------- --------- --------- --------- ---------- ---------- ---------- ---------- ---------- ---------- ---------- ---------- ---------- ----------- ----------- ----------- ----------- ----------- ----------- ----------- ----------- ------------ ------------ ------------ ------------ ------------ ------------ ------------ ------------- ------------- ------------- ------------- ------------- ------------- ------------- ---------------- ---------------- ---------------- ---------------- ---------------- ---------------- ---------------- ---------------- ------------------- ------------------- ------------------- ------------------- ------------------- -------------------- -------------------- -------------------- -------------------- -------------------- -------------------- -------------------- -------------------- -------------------- -------------------- -------------------- ---------------------------------------- ---------------------------------------- ---------------------------------------- ---------------------------------------- ---------------------------------------- ---------------------------------------- ---------------------------------------- ---------------------------------------- ---------------------------------------- ---------------------------------------- ----------------------------------------- ----------------------------------------- ----------------------------------------- ----------------------------------------- ----------------------------------------- ----------------------------------------- ----------------------------------------- ----------------------------------------- -------------------------------------------------- -------------------------------------------------- -------------------------------------------------- -------------------------------------------------- -------------------------------------------------- -------------------------------------------------- -------------------------------------------------- -------------------------------------------------- -------------------------------------------------- -------------------------------------------------- ---------------------------------------------------- ---------------------------------------------------- ---------------------------------------------------- ---------------------------------------------------- ---------------------------------------------------- ---------------------------------------------------- ---------------------------------------------------- --------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------
2059941-19-2 (1-{3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-ylmethyl}-3,3-dimethylcyclohexan-1-ol) 関連製品
- 1465286-40-1(5-Isothiazolamine, 3-(2-pyridinyl)-)
- 1242268-00-3(Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate)
- 2060052-44-8(Ethyl 3-formyl-2-methylbenzoate)
- 899976-46-6(N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)
- 303145-38-2(1H-Pyrrolizine-6,7-dicarboxylic acid, 2,3-dihydro-5-(4-methylphenyl)-)
- 1361588-88-6(2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde)
- 2680883-28-5(Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate)
- 109925-12-4(5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde)
- 1873171-84-6(3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol)
- 18453-26-4((2-Methyl-1H-imidazol-4-yl)methanamine)


